molecular formula C14H10FN3O3S B2589940 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 892269-00-0

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2589940
CAS RN: 892269-00-0
M. Wt: 319.31
InChI Key: WFMGGLZFKUJQBD-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound with diverse biological activities . The compound has an amide functional group attached to a fluorophenyl group, and a thieno[3,2-d]pyrimidine core with two carbonyl groups.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR, 13C NMR, and HR-MS . These techniques can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the molecular weight of the compound.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

Research has focused on the synthesis of fluorine-18 labeled compounds, such as DPA-714, which is closely related to the chemical structure of interest. These compounds have been designed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET), offering insights into neuroinflammatory processes (Dollé et al., 2008).

Exploration of TSPO Ligands

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This research highlights the synthesis and biological evaluation of these compounds, including their potential as in vivo PET-radiotracers (Damont et al., 2015).

Antimicrobial Activity Studies

The compound's structure has inspired the synthesis of new series of derivatives showing significant antibacterial and antifungal potency. This demonstrates the potential application of the chemical structure in developing new antimicrobial agents (Kerru et al., 2019).

Molecular Docking and Drug Design

Studies have also focused on the chemical insight into molecular structures and their interactions. For instance, quantum chemical insights into a similar compound's structure and interactions have been explored, providing valuable information for drug design and development, including molecular docking against SARS-CoV-2 protein (Mary et al., 2020).

Future Directions

Thieno[3,2-d]pyrimidine derivatives are an active area of research due to their diverse biological activities . Future research could focus on exploring the biological activity of this specific compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields.

properties

IUPAC Name

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-8-1-3-9(4-2-8)16-11(19)7-18-13(20)12-10(5-6-22-12)17-14(18)21/h1-6H,7H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMGGLZFKUJQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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